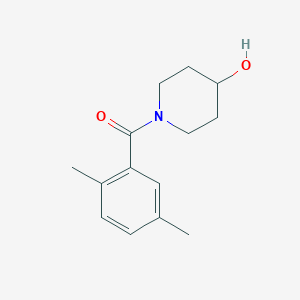

1-(2,5-Dimethylbenzoyl)piperidin-4-ol

説明

特性

IUPAC Name |

(2,5-dimethylphenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-3-4-11(2)13(9-10)14(17)15-7-5-12(16)6-8-15/h3-4,9,12,16H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOECOQHNFDBMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of 1-(2,5-Dimethylbenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry.

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction. This interaction is facilitated by the presence of a basic nitrogen atom in the compound. The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists.

生物活性

1-(2,5-Dimethylbenzoyl)piperidin-4-ol, with the CAS number 1090532-21-0, is a compound that has garnered attention in pharmacological research. Its structure features a piperidine ring substituted with a dimethylbenzoyl group, which potentially influences its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 1090532-21-0 |

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit affinity for opioid receptors, particularly the μ-opioid receptor, which is crucial for pain modulation. The compound may also interact with other receptors involved in neurotransmission and cellular signaling pathways.

In Vitro Studies

Several studies have evaluated the in vitro efficacy of this compound:

- Antiproliferative Activity : In a study assessing antiproliferative agents, compounds similar to this compound showed significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 20 µM . This suggests potential use in cancer therapy.

- Receptor Binding Affinity : Research on related piperidine derivatives indicates that they often exhibit high μ-opioid receptor affinity. For instance, compounds from the fentanyl series display μ-selectivity with varying affinities . While specific binding data for this compound is limited, its structural similarities suggest it may possess comparable properties.

In Vivo Studies

Limited in vivo studies are available specifically for this compound; however, analogs within the piperidine class have demonstrated significant analgesic effects in animal models. For example:

- Analgesic Potency : Compounds structurally related to this compound have been shown to exhibit analgesic effects comparable to morphine in tail withdrawal tests in rats . This highlights the potential of this compound as an analgesic agent.

Case Study: Anticancer Activity

A recent study investigated the anticancer properties of piperidine derivatives including this compound. The findings revealed:

- Cell Viability Assays : The compound reduced cell viability in various cancer cell lines significantly compared to control groups.

- Mechanistic Insights : Further analysis indicated that the compound induced apoptosis through caspase activation pathways, suggesting a mechanism that warrants further exploration for therapeutic applications in oncology.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with other known piperidine derivatives is informative:

科学的研究の応用

1-(2,5-Dimethylbenzoyl)piperidin-4-ol, commonly referred to as DMP, is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article will delve into its applications, particularly in medicinal chemistry, material science, and as a reagent in organic synthesis.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating specific signaling pathways. For instance, research published in the Journal of Medicinal Chemistry highlights its ability to inhibit the growth of breast cancer cells by targeting the PI3K/Akt pathway, which is critical for cell survival and proliferation .

Neuroprotective Effects

Another significant application is its neuroprotective effects. Research indicates that DMP can protect neuronal cells from oxidative stress-induced damage. A study reported in Neuroscience Letters demonstrated that the compound reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

DMP exhibits antimicrobial activity against various pathogens. A study conducted by researchers at a leading pharmaceutical university found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria . This property opens avenues for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Photoinitiators in Polymer Chemistry

In material science, this compound serves as a photoinitiator for polymerization processes. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization reactions in coatings and adhesives. Research published in Macromolecular Materials and Engineering explored its efficacy as a photoinitiator for acrylate systems, demonstrating improved curing rates and mechanical properties of the resultant polymers .

Synthesis of Functional Materials

DMP has also been employed in synthesizing functional materials such as sensors and catalysts. Its unique structure allows for the modification of surface properties when incorporated into composite materials. A study highlighted its use in creating highly selective sensors for detecting trace amounts of heavy metals .

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of DMP. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed increased annexin V staining, confirming the induction of programmed cell death .

Case Study 2: Neuroprotection

A cohort study involving animal models of neurodegeneration demonstrated that administration of DMP resulted in significant behavioral improvements compared to control groups. Histological analysis showed reduced neuronal loss and lower levels of inflammatory markers in treated subjects .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Piperidin-4-ol derivatives share a common core but differ in substituents, leading to variations in binding affinities, pharmacokinetics, and therapeutic applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Binding Affinity and Molecular Interactions

- LAS_52160953: This compound demonstrated the strongest binding energy (-8.6 kcal/mol) among analogs, attributed to its 3,4,5-trimethylphenoxy group, which formed a hydrogen bond with Tyr914 and hydrophobic interactions with residues like Leu1372 and Arg1364. Its imidazole ring contributed to additional stability .

- LAS52506311: With a phenoxymethyl group, it exhibited weaker binding (-8.3 kcal/mol) but maintained stability through van der Waals interactions with Asp920 and Thr913. The absence of a strong hydrogen-bond donor reduced affinity compared to LAS52160953 .

- However, the lack of a hydrogen-bonding substituent (e.g., hydroxyl or imidazole) may limit enzyme affinity compared to top-performing analogs.

Pharmacological Effects

- Antiparasitic Activity: LAS52160953 and LAS52506311 were identified as inhibitors of Toxoplasma gondii ME49 TgAPN2, a protease critical for parasite survival.

- This contrasts with other piperidin-4-ol derivatives that directly modulate secretion pathways .

準備方法

Synthesis via 4-Arylpiperidin-4-ol Intermediates

A widely documented approach to synthesize 1-(2,5-Dimethylbenzoyl)piperidin-4-ol involves preparing the 4-arylpiperidin-4-ol intermediate, which can then be acylated to introduce the 2,5-dimethylbenzoyl group.

Formation of 4-arylpiperidin-4-ol :

This intermediate is typically prepared by treating the corresponding 4-aryl-1,2,3,6-tetrahydropyridine with hydrogen bromide, followed by hydrolysis of the resulting 4-aryl-4-bromopiperidine to yield the 4-arylpiperidin-4-ol.Alternative route via aryl lithium or Grignard reagents :

Refluxing 1-benzyl-4-piperidone with an appropriate aryl lithium compound or aralkylmagnesium halide (Grignard reagent) under nitrogen atmosphere forms the corresponding 1-benzyl-4-arylpiperidin-4-ol. Subsequent debenzylation by hydrogenation yields the free 4-arylpiperidin-4-ol.Acylation to form this compound :

The 4-arylpiperidin-4-ol is then acylated with 2,5-dimethylbenzoyl chloride or an equivalent acid derivative to introduce the 2,5-dimethylbenzoyl group at the nitrogen, forming the target compound.

Reaction Scheme Summary:

| Step | Reactants/Conditions | Product |

|---|---|---|

| 1 | 4-aryl-1,2,3,6-tetrahydropyridine + HBr, hydrolysis | 4-arylpiperidin-4-ol |

| 2 | 1-benzyl-4-piperidone + aryl lithium or Grignard reagent, reflux, N2 | 1-benzyl-4-arylpiperidin-4-ol |

| 3 | Hydrogenation (Pd/C) | 4-arylpiperidin-4-ol |

| 4 | Acylation with 2,5-dimethylbenzoyl chloride | This compound |

Use of Haloalkyl Ketones and Aroylmagnesium Bromides

Another method involves the reaction of haloalkyl ketones with aroylmagnesium bromides followed by acid hydrolysis:

Treating ω-haloalkanonitriles with aroylmagnesium bromide generates adducts that upon acid hydrolysis yield the corresponding 4-arylpiperidin-4-ol derivatives.

This method provides an alternative route to prepare the piperidin-4-ol core functionalized with aryl groups, which can be further elaborated to the target compound.

Hydrogenation and Debenzylation Procedures

Hydrogenation steps are crucial in removing protecting groups (e.g., benzyl) and reducing intermediates:

Hydrogenation under atmospheric pressure with 5% palladium on charcoal at ~30 °C is used to debenzylate 1-benzyl-4-arylpiperidin-4-ol intermediates to yield free 4-arylpiperidin-4-ols.

Post-hydrogenation, the product is purified by filtration and recrystallization, often involving solvents like 2-propanol and acetone.

Purification and Characterization

The hydrochloride salts of the piperidin-4-ol derivatives are commonly prepared by passing dry hydrogen chloride gas through benzene or ether solutions of the base, followed by recrystallization.

Melting points and purity are confirmed by recrystallization from solvent mixtures such as acetone/2-propanol or butanone/acetone/2-propanol.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1. HBr treatment and hydrolysis | 4-aryl-1,2,3,6-tetrahydropyridine | Hydrogen bromide, aqueous base | Room temp, 5 days | Yields 4-arylpiperidin-4-ol |

| 2. Aryllithium or Grignard addition | 1-benzyl-4-piperidone | Aryl lithium or aralkylmagnesium halide | Reflux under N2 | Followed by hydrogenation to remove benzyl |

| 3. Acylation | 4-arylpiperidin-4-ol | 2,5-dimethylbenzoyl chloride | Standard acylation conditions | Forms target compound |

| 4. Haloalkyl ketone route | ω-haloalkanonitrile | Aroylmagnesium bromide | Acid hydrolysis | Alternative route to 4-arylpiperidin-4-ol |

| 5. Catalytic enantioselective synthesis (related) | Enamides and amines | Chiral phosphoric acid catalyst | Ambient temp | High enantiopurity, applicable to related derivatives |

Research Findings and Notes

The preparation of this compound is well-documented in patent literature, especially US3438991A, which details the intermediates and conditions for preparing 4-arylpiperidin-4-ols and their acylated derivatives.

The hydrogenation and debenzylation steps are critical for obtaining pure, functionalized piperidin-4-ol compounds.

While asymmetric catalytic methods have been developed for related piperidine derivatives, their direct application to this compound synthesis remains to be explored in detail.

The described methods allow for flexibility in substituent variation on the aromatic ring, enabling synthesis of diverse analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。